2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
The compound “2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a bromine atom attached to the benzene ring, and a pyrazolo[3,4-b]quinolin group (a fused ring system containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzamide moiety, a bromine atom, and a pyrazolo[3,4-b]quinolin group. These groups are likely to confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a benzamide group could influence its solubility and reactivity .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines, have been found to interact with various targets . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, CDK2 inhibitors can prevent the phosphorylation of proteins necessary for cell cycle progression, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of cdk2, as seen with similar compounds, can affect pathways related to cell cycle progression . This can lead to the arrest of the cell cycle and potentially induce apoptosis .
Result of Action
Similar compounds that inhibit cdk2 can lead to cell cycle arrest and potentially induce apoptosis .
Properties
IUPAC Name |
2-bromo-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-3-10-26-20-16(12-14-9-8-13(2)11-18(14)23-20)19(25-26)24-21(27)15-6-4-5-7-17(15)22/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGKFFKWSFENHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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